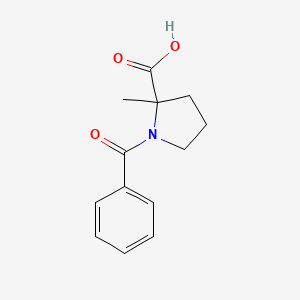
ACID BROWN 422
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACID BROWN 422: is a synthetic dye commonly used in various industrial applications, particularly in the textile industry for dyeing wool, silk, and nylon. It is known for its excellent colorfastness and ability to produce a wide range of tones from deep browns to lighter shades. The compound is identified by its Chemical Abstracts Service (CAS) number 126851-39-6 .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ACID BROWN 422 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process. The specific reagents and conditions can vary depending on the desired properties of the final dye product .
Industrial Production Methods: : In industrial settings, the production of this compound is carried out in large-scale reactors where precise control over temperature, pH, and reagent concentrations is maintained. The process involves multiple steps, including purification and drying, to ensure the dye meets industry standards for color strength and consistency .
Chemical Reactions Analysis
Types of Reactions: : ACID BROWN 422 can undergo various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can break down the dye into simpler compounds, which may be useful in wastewater treatment processes.
Substitution: The aromatic rings in this compound can participate in substitution reactions, allowing for the modification of the dye’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Various electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce simpler aromatic amines .
Scientific Research Applications
ACID BROWN 422 has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for microscopic analysis of biological tissues.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Mechanism of Action
The mechanism by which ACID BROWN 422 exerts its effects involves the interaction of its aromatic rings with various substrates. The dye molecules can form strong bonds with fibers, leading to durable coloration. The specific molecular targets and pathways involved depend on the application, such as binding to proteins in biological staining or interacting with polymers in industrial dyeing .
Comparison with Similar Compounds
Similar Compounds
ACID BROWN 4: Another brown dye with similar applications but different chemical properties.
ACID BROWN 354: Used in similar industrial applications but may have different colorfastness and stability characteristics.
Uniqueness: : ACID BROWN 422 is unique in its ability to produce a wide range of brown tones with excellent colorfastness. Its versatility and stability make it a preferred choice in various applications, distinguishing it from other similar dyes .
Properties
CAS No. |
126851-39-6 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



